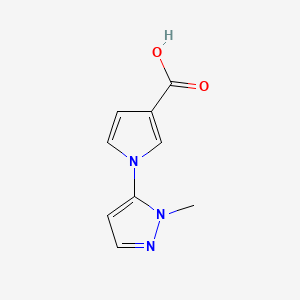
4-(Bis(4-chlorophenyl)methyl)piperazine-1-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bis(4-chlorophenyl)methyl)piperazine-1-carbonyl chloride is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a bis(4-chlorophenyl)methyl group attached to the piperazine ring, and a carbonyl chloride (acyl chloride) functional group at the 1-position of the piperazine ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-chlorobenzaldehyde and piperazine.
Reaction Steps:
Formation of Schiff Base: The 4-chlorobenzaldehyde is first reacted with piperazine to form a Schiff base.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Chloroformylation: The amine is subsequently treated with phosgene to introduce the carbonyl chloride group, resulting in the final product.
Industrial Production Methods:
Batch Process: The synthesis is often carried out in a batch process, where the reactants are added sequentially in controlled amounts to ensure the desired product is obtained.
Purification: The final product is purified through recrystallization or column chromatography to achieve the required purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the piperazine ring to its corresponding N-oxide.
Reduction: Reduction reactions can be performed to convert the carbonyl chloride group to a carboxylic acid.
Substitution: Substitution reactions can occur at the piperazine nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and amines are used for substitution reactions.
Major Products Formed:
N-oxide: Resulting from oxidation reactions.
Carboxylic Acid: Resulting from reduction of the carbonyl chloride group.
Substituted Derivatives: Resulting from substitution reactions at the piperazine nitrogen atoms.
科学研究应用
4-(Bis(4-chlorophenyl)methyl)piperazine-1-carbonyl chloride has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate the interaction of piperazine derivatives with biological targets.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including antipsychotics and antihistamines.
Industry: It is utilized in the development of new materials and polymers with specific properties.
作用机制
The mechanism by which 4-(Bis(4-chlorophenyl)methyl)piperazine-1-carbonyl chloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes in biological systems, leading to modulation of their activity.
Pathways: The specific pathways involved depend on the biological context, but may include neurotransmitter systems, inflammatory responses, or metabolic processes.
相似化合物的比较
4-(Bis(4-chlorophenyl)methyl)piperazine: Similar structure but lacks the carbonyl chloride group.
4-(Bis(4-chlorophenyl)methyl)piperazine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
4-(Bis(4-chlorophenyl)methyl)piperazine-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a carbonyl chloride group.
属性
分子式 |
C18H17Cl3N2O |
|---|---|
分子量 |
383.7 g/mol |
IUPAC 名称 |
4-[bis(4-chlorophenyl)methyl]piperazine-1-carbonyl chloride |
InChI |
InChI=1S/C18H17Cl3N2O/c19-15-5-1-13(2-6-15)17(14-3-7-16(20)8-4-14)22-9-11-23(12-10-22)18(21)24/h1-8,17H,9-12H2 |
InChI 键 |
ZDHHPVMWPIZQKC-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


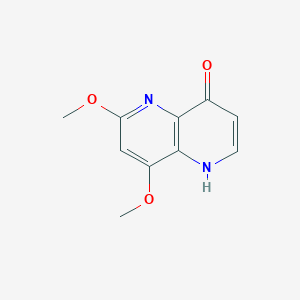

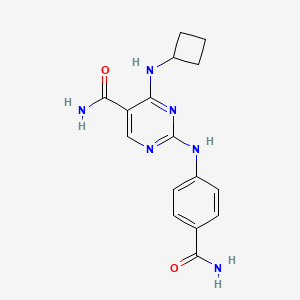
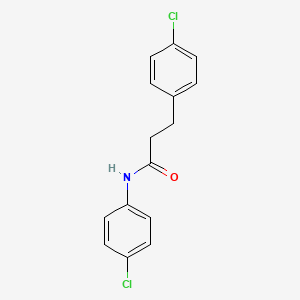

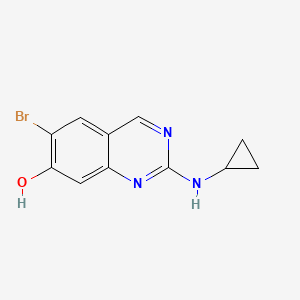
![N,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B15356200.png)
![methyl 2-[(2,6-dichlorophenyl)methyl]-1H-imidazole-5-carboxylate](/img/structure/B15356201.png)
![propan-2-yl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B15356206.png)
![7-chloro-2-methylBenzo[b]thiophene](/img/structure/B15356220.png)
![tert-butyl N-[2-(tert-butylamino)ethyl]carbamate](/img/structure/B15356225.png)

![4-[1-[7-[8-[1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]ethylidene]-1,6-dihydroxy-3-methyl-7-oxo-5-propan-2-ylnaphthalen-2-yl]-3,8-dihydroxy-6-methyl-2-oxo-4-propan-2-ylnaphthalen-1-ylidene]ethylamino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B15356231.png)
